molecular formula C25H20N4O3S2 B394598 2-{[(6-nitro-1H-indol-3-yl)methyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{[(6-nitro-1H-indol-3-yl)methyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B394598
M. Wt: 488.6g/mol
InChI Key: PVTCWRGSCMYAKJ-UHFFFAOYSA-N
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Description

2-[({6-nitro-1H-indol-3-yl}methyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a unique combination of indole, benzothieno, and pyrimidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({6-nitro-1H-indol-3-yl}methyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the 6-nitro-1H-indole-3-ylmethyl intermediate, which is then reacted with a thiol to introduce the sulfanyl group. Subsequent steps involve the cyclization of the benzothieno and pyrimidinone rings under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-[({6-nitro-1H-indol-3-yl}methyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amino derivative, while substitution reactions can yield various functionalized derivatives .

Scientific Research Applications

2-[({6-nitro-1H-indol-3-yl}methyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-[({6-nitro-1H-indol-3-yl}methyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like 2-(5-nitro-1H-indol-3-yl)ethanamine hydrochloride share structural similarities with the indole moiety.

    Benzothieno Derivatives: Compounds containing the benzothieno ring system.

    Pyrimidinone Derivatives: Compounds with the pyrimidinone core structure .

Uniqueness

What sets 2-[({6-nitro-1H-indol-3-yl}methyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one apart is its unique combination of these three moieties, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C25H20N4O3S2

Molecular Weight

488.6g/mol

IUPAC Name

2-[(6-nitro-1H-indol-3-yl)methylsulfanyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C25H20N4O3S2/c30-24-22-19-8-4-5-9-21(19)34-23(22)27-25(28(24)16-6-2-1-3-7-16)33-14-15-13-26-20-12-17(29(31)32)10-11-18(15)20/h1-3,6-7,10-13,26H,4-5,8-9,14H2

InChI Key

PVTCWRGSCMYAKJ-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC5=CNC6=C5C=CC(=C6)[N+](=O)[O-]

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC5=CNC6=C5C=CC(=C6)[N+](=O)[O-]

Origin of Product

United States

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